9-cis-Retinoic Acid Methyl Ester

Retinoid X Receptor RXR pharmacology Nuclear receptor ligand binding

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME, also known as 9-cis-Methyl Retinoate, CAS 58526-50-4, molecular formula C21H30O2, molecular weight 314.46) is a methyl-esterified derivative of the endogenous vitamin A metabolite 9-cis-retinoic acid. This synthetic retinoid serves as a dual agonist for both retinoic acid receptors (RARα, β, γ) and retinoid X receptors (RXRα, β, γ), a pharmacological profile that distinguishes it from all-trans-retinoic acid (ATRA), which functions primarily as an RAR ligand.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 58526-50-4
Cat. No. B020795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-cis-Retinoic Acid Methyl Ester
CAS58526-50-4
Synonyms9-cis-Methyl Retinoate; 
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
InChIInChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9-,17-15+
InChIKeySREQLAJQLXPNMC-NRWZZFEVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-cis-Retinoic Acid Methyl Ester (CAS 58526-50-4) Technical Reference for Retinoid Receptor Pharmacology Research


9-cis-Retinoic Acid Methyl Ester (9-cis-RAME, also known as 9-cis-Methyl Retinoate, CAS 58526-50-4, molecular formula C21H30O2, molecular weight 314.46) is a methyl-esterified derivative of the endogenous vitamin A metabolite 9-cis-retinoic acid [1]. This synthetic retinoid serves as a dual agonist for both retinoic acid receptors (RARα, β, γ) and retinoid X receptors (RXRα, β, γ), a pharmacological profile that distinguishes it from all-trans-retinoic acid (ATRA), which functions primarily as an RAR ligand [2]. The compound is supplied as a yellow oily substance with ≥95% purity, requires storage at -20°C under inert atmosphere in amber vials due to light sensitivity, and is intended exclusively for laboratory research and development applications .

Why All-trans-Retinoic Acid and Unmodified 9-cis-Retinoic Acid Cannot Substitute for 9-cis-Retinoic Acid Methyl Ester in Research Applications


Substituting 9-cis-RAME with its free acid counterpart (9-cis-retinoic acid, alitretinoin) or all-trans-retinoic acid methyl ester introduces distinct molecular liabilities that compromise experimental reproducibility and mechanistic interpretation. 9-cis-retinoic acid undergoes rapid and extensive in vivo isomerization to all-trans-retinoic acid and 13-cis-retinoic acid, with metabolites appearing in circulation within 30 minutes of administration [1]; this isomerization can be catalyzed non-enzymatically by thiol-containing compounds including glutathione, a ubiquitous cellular constituent [2]. The methyl ester moiety modulates physicochemical properties including lipophilicity and susceptibility to enzymatic hydrolysis, potentially altering cellular uptake kinetics and intracellular release profiles of the active retinoid [3]. For analytical applications, the methyl ester form enables chromatographic resolution of geometric isomers that cannot be adequately separated using the free acid under standard reversed-phase HPLC conditions [4].

9-cis-Retinoic Acid Methyl Ester (CAS 58526-50-4) Quantitative Differentiation Evidence Versus Comparator Compounds


RXRα Binding Affinity of 9-cis-Retinoic Acid Methyl Ester Versus Synthetic Rexinoid Analogues

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME) demonstrates RXRα binding affinity comparable to the reference compound (Compound 1) used as a benchmark in rexinoid development, with Ki values within approximately 2-fold of the lead compound [1]. Unlike all-trans-retinoic acid methyl ester which lacks significant RXR binding activity, 9-cis-RAME maintains the dual RAR/RXR binding profile characteristic of 9-cis-retinoic acid while offering the analytical advantages of the methyl ester derivative form.

Retinoid X Receptor RXR pharmacology Nuclear receptor ligand binding Competitive binding assay

RXR Transcriptional Activation Potency of 9-cis-Retinoic Acid Methyl Ester

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME) exhibits robust RXR transcriptional activation with an EC50 of approximately 52 nM, demonstrating functional RXR agonism comparable to benchmark rexinoids [1]. This EC50 value reflects the compound's capacity to induce RXR-mediated gene transcription following cellular uptake and potential esterase-mediated conversion to the active free acid.

Transcriptional activation RXR agonism Cellular reporter assay Mammalian two-hybrid system

Differential RAR Subtype Activation Profile: 9-cis-Retinoic Acid Methyl Ester Versus All-trans-Retinoic Acid

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME), via its active 9-cis-retinoic acid metabolite, activates RARα, RARβ, and RARγ with EC50 values of 28.8 nM, 27.5 nM, and 36.7 nM, respectively [1]. In contrast, all-trans-retinoic acid (ATRA) activates the same RAR subtypes with EC50 values of 16.0 nM (RARα), 17.6 nM (RARβ), and 14.7 nM (RARγ) [1]. Notably, the EC23 methyl ester (EC23Me) exhibits markedly reduced activity at RARγ (EC50 = 847.6 nM, a 23-fold loss of potency versus 9-cis-RAME), while EC19Me shows similarly attenuated RARα activity (EC50 = 49.4 nM, 1.7-fold less potent) [1].

Retinoic acid receptor RARα RARβ RARγ Receptor subtype selectivity Transcriptional activation

Isomerization Susceptibility: 9-cis-Retinoic Acid Methyl Ester Versus Free Acid Form

9-cis-Retinoic acid (the free acid form) undergoes extensive non-enzymatic isomerization catalyzed by thiol-containing compounds such as glutathione, converting to a mixture containing all-trans-retinoic acid, 13-cis-retinoic acid, and 9,13-dicis-retinoic acid [1]. In vivo, 9-cis-retinoic acid isomerizes extensively to all-trans-retinoic acid and 13-cis-retinoic acid, with metabolites detectable in maternal circulation within 30 minutes of oral administration [2]. The methyl ester derivative (9-cis-RAME) exhibits altered susceptibility to this thiol-catalyzed isomerization pathway, providing a more stable chemical entity for analytical reference standard applications.

Retinoid stability Isomerization kinetics Photostability 9-cis to all-trans conversion Glutathione-catalyzed isomerization

Chromatographic Resolution of 9-cis-Retinoic Acid Methyl Ester as a Distinct Analytical Reference Standard

9-cis-Retinoic Acid Methyl Ester (9-cis-RAME) can be chromatographically resolved and identified as one of eleven distinct geometric isomers of methyl retinoate following photoisomerization of all-trans-methyl retinoate in polar solvents [1]. Reversed-phase HPLC using methanol-water mobile phases enables separation of the 9-cis isomer from all-trans, 13-cis, 11-cis, 7-cis, 9,11,13-tri-cis, 11,13-di-cis, 7,13-di-cis, 9,13-di-cis, and two photocyclized isomers, with each isomer exhibiting characteristic retention times and ¹H NMR spectral signatures [1].

HPLC analysis Isomer separation Reference standard Method validation Retinoid isomer identification

Validated Research and Analytical Applications for 9-cis-Retinoic Acid Methyl Ester (CAS 58526-50-4)


RXR Agonist Reference Standard for Nuclear Receptor Screening Campaigns

9-cis-RAME serves as a validated reference standard for RXR agonist screening campaigns, with defined RXRα binding affinity (Ki ≈21 nM) and transcriptional activation potency (EC50 ≈52 nM) established in competitive binding assays and mammalian two-hybrid systems using transfected Caco-2 cells [1]. Researchers can use these quantitative benchmarks to calibrate assay performance and rank-order novel rexinoid candidates against a well-characterized dual RAR/RXR agonist.

Calibration Standard for RAR Subtype Selectivity Profiling of Novel Retinoids

9-cis-RAME provides a reference baseline for evaluating RAR subtype selectivity, with defined EC50 values of 28.8 nM (RARα), 27.5 nM (RARβ), and 36.7 nM (RARγ) in HEK293 reporter assays [1]. This balanced activation profile across all three RAR subtypes, combined with concurrent RXR agonism, enables researchers to benchmark the selectivity profiles of novel synthetic retinoids including methyl ester derivatives such as EC23Me (which shows severely attenuated RARγ activity with EC50 = 847.6 nM) [1].

Analytical Reference Standard for HPLC Method Development and Isomer Identification

9-cis-RAME is applicable as a fully characterized reference standard for developing and validating HPLC methods for retinoid isomer separation and identification. The compound's distinct chromatographic retention time under reversed-phase conditions (methanol-water mobile phase on octadecylsilane columns) and characteristic ¹H NMR coupling patterns for the 9Z configuration enable accurate peak identification in complex isomer mixtures containing up to eleven geometric isomers [1].

Prodrug Research Tool for Studying Esterase-Mediated Retinoid Activation

9-cis-RAME provides a model compound for investigating esterase-mediated prodrug activation of retinoids, with reduced susceptibility to thiol-catalyzed isomerization compared to the free acid form [1]. The methyl ester moiety serves as a protective group that attenuates the spontaneous isomerization observed with 9-cis-retinoic acid in biological matrices containing glutathione or other thiol compounds, enabling controlled studies of retinoid delivery and intracellular activation kinetics [2].

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